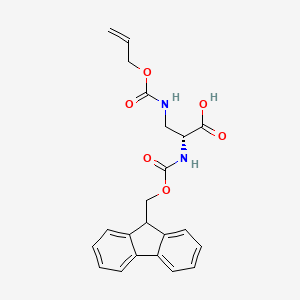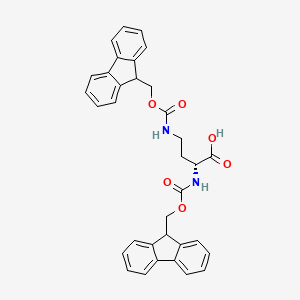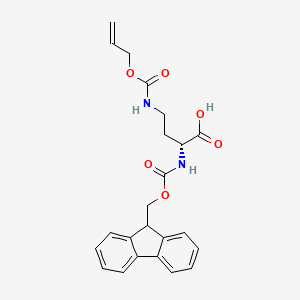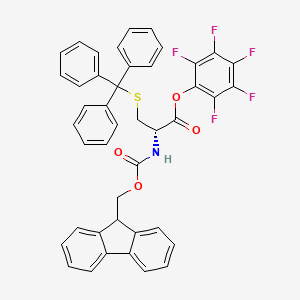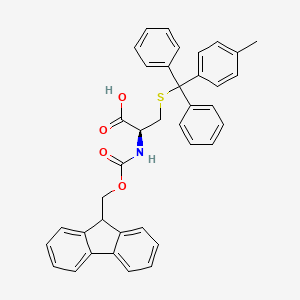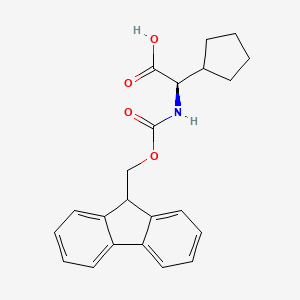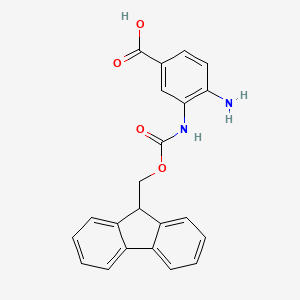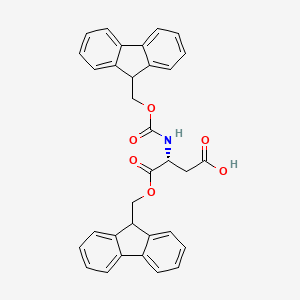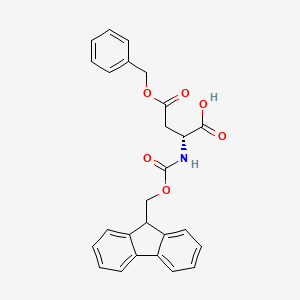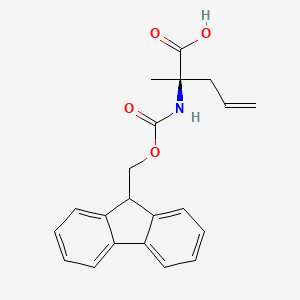
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid
Descripción general
Descripción
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid, more commonly referred to as FMOC-Phe-OH, is an important reagent and intermediate used in the synthesis of peptides and proteins. It is a derivative of phenylalanine, an essential amino acid, and is widely used in the field of peptide and protein synthesis. FMOC-Phe-OH is used as a protecting group in the synthesis of peptides and proteins, and is also used to modify the properties of peptides and proteins. In addition, FMOC-Phe-OH is used in the synthesis of peptide and protein-based drugs and has been used to create a variety of peptide and protein-based biosensors.
Aplicaciones Científicas De Investigación
Peptide Synthesis
Fmoc-alpha-allyl-D-Ala is used in the synthesis of peptides . The Fmoc group acts as a protective group for the amino acid during the synthesis process. It is stable at room temperature and useful as coupling agents in peptide synthesis .
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-alpha-allyl-D-Ala plays a crucial role in Solid-Phase Peptide Synthesis (SPPS). It acts as a base-sensitive amino protecting group . An analytical model of Fmoc-D-Ala-OH in SPPS solution has been established, allowing for rapid prediction of the Fmoc-D-Ala-OH content at any time during the reaction .
Hydrogel Formation
Fmoc-alpha-allyl-D-Ala is used in the formulation of biocompatible hydrogels suitable for different biomedical applications . The Fmoc-FF dipeptide is one of the most studied peptide hydrogelators due to its simplicity and capability to gel in physiological conditions .
Capillary Electrophoresis
Fmoc-alpha-allyl-D-Ala is used in capillary electrophoresis . It acts as a reagent in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection .
Derivatizing Amino Acids for HPLC Analysis
Fmoc-alpha-allyl-D-Ala is used for derivatizing amino acids for HPLC analysis . It is used to prepare N-Fmoc amino acids for solid-phase peptide synthesis and oligonucleotide synthesis .
Self-Assembly Features
Fmoc-modified amino acids and short peptides possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .
Mecanismo De Acción
Target of Action
The primary target of Fmoc-alpha-allyl-D-Ala is the amine group in organic synthesis . The compound is frequently used as a protecting group for amines .
Mode of Action
Fmoc-alpha-allyl-D-Ala interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the protection of the amine group, preventing it from reacting with other substances during the synthesis process .
Biochemical Pathways
The primary biochemical pathway affected by Fmoc-alpha-allyl-D-Ala is the synthesis of peptides . The compound plays a crucial role in solid-phase peptide synthesis (SPPS), where it serves as a temporary protecting group for the amine at the N-terminus .
Pharmacokinetics
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The primary result of Fmoc-alpha-allyl-D-Ala’s action is the successful protection of the amine group during peptide synthesis . This protection allows for the controlled addition of other amino acids to the peptide chain without unwanted side reactions .
Action Environment
The action of Fmoc-alpha-allyl-D-Ala is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH must be carefully controlled during peptide synthesis to ensure the Fmoc group is removed at the appropriate time .
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h3-11,18H,1,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCSRFHDUZYOCR-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid | |
CAS RN |
288617-76-5 | |
| Record name | 288617-76-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





